1-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)urea is an organic compound characterized by the presence of both dimethoxyphenyl and fluorophenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2,4-Dimethoxyphenyl)-3-(4-chlorophenyl)urea
- 1-(2,4-Dimethoxyphenyl)-3-(4-bromophenyl)urea
- 1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea
Comparison: 1-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, or methyl analogs.
Properties
Molecular Formula |
C15H15FN2O3 |
---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C15H15FN2O3/c1-20-12-7-8-13(14(9-12)21-2)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19) |
InChI Key |
DVVLWTBNWPSTDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
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